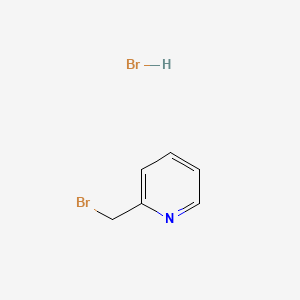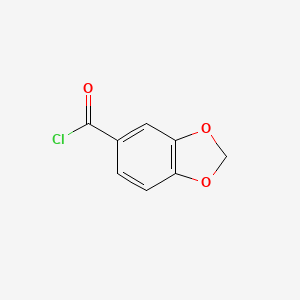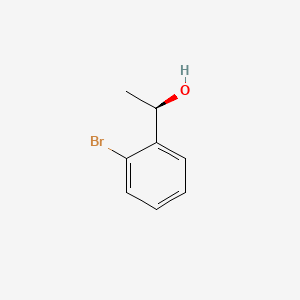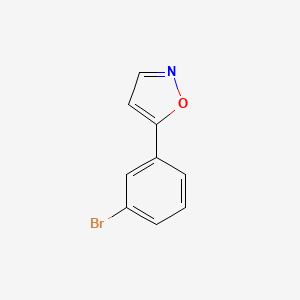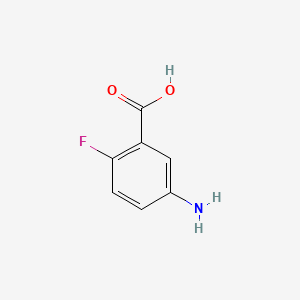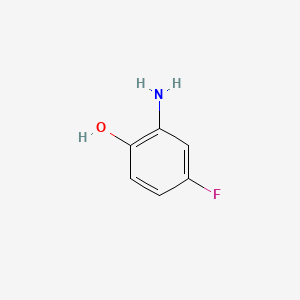
1,3-苯并二氧杂环戊烯-5-基乙酰氯
描述
Synthesis Analysis
The synthesis of compounds related to benzo[1,3]dioxol-5-yl-acetyl chloride often involves multi-step chemical reactions. For instance, Naveen et al. (2018) demonstrated the synthesis of a novel pyrazole derivative involving benzo[d][1,3]dioxol-5-yl-acetyl chloride through a reaction sequence that includes condensation and crystallization processes. The synthesized compound was characterized using NMR, mass spectral analysis, and X-ray diffraction studies, providing insight into the efficient synthetic routes for derivatives of benzo[1,3]dioxol-5-yl-acetyl chloride (Naveen, Kumara, Kumar, Kumar, & Lokanath, 2018).
Molecular Structure Analysis
The molecular structure of derivatives synthesized from benzo[1,3]dioxol-5-yl-acetyl chloride has been extensively analyzed. Through single crystal X-ray diffraction studies, the structural elucidation reveals the compound's crystallization in specific crystal systems and the presence of various intermolecular interactions, such as hydrogen bonding, which contribute to the molecule's stability and reactivity. The Hirshfeld surface analysis further aids in understanding these interactions within the crystal lattice, highlighting the compound's molecular conformation and interaction patterns (Naveen et al., 2018).
Chemical Reactions and Properties
The reactivity of benzo[1,3]dioxol-5-yl-acetyl chloride allows for its involvement in the synthesis of various bioactive molecules. For example, the compound's ability to undergo condensation reactions with different reagents leads to the formation of novel compounds with potential antimicrobial and antioxidant properties. These reactions highlight the versatility and reactivity of benzo[1,3]dioxol-5-yl-acetyl chloride derivatives, making them valuable intermediates in organic synthesis (Rangaswamy, Kumar, Harini, & Naik, 2017).
科学研究应用
抗癌应用
“1,3-苯并二氧杂环戊烯-5-基乙酰氯”已被用于合成一系列带有3-N-稠合杂芳基部分的1-苯并[1,3]二氧杂环戊烯-5-基吲哚 . 这些化合物已经过评估,以确定它们对各种癌细胞系的抗癌活性,包括前列腺(LNCaP)、胰腺(MIA PaCa-2)和急性淋巴细胞白血病(CCRF-CEM)癌细胞系 . 研究最终确定了3-N-苯并[1,2,5]噁二唑17和3-N-2-甲基喹啉20,它们的IC50值在CCRF-CEM和MIA PaCa-2之间为328至644 nM . 进一步的机理研究表明,20导致CCRF-CEM癌细胞在S期发生细胞周期阻滞并诱导凋亡 .
COX抑制剂
由“1,3-苯并二氧杂环戊烯-5-基乙酰氯”合成的化合物已被评估为COX抑制剂 . 对COX1酶最有效的化合物是4f,其IC50=0.725 µM . 化合物3b对COX1和COX2均表现出强活性,其IC50分别为1.12和1.3 µM . 其选择性比(0.862)被发现优于酮洛芬(0.196) . 相比之下,化合物4d的选择性最高,其COX1/COX2比值与酮洛芬比值相比为1.809 .
细胞毒剂
利用MTS分析,已评估了从“1,3-苯并二氧杂环戊烯-5-基乙酰氯”合成的化合物对宫颈癌细胞系(HeLa)的细胞毒性 . 所有化合物在较高浓度范围内(0.219–1.94 mM)对HeLa宫颈癌细胞系均表现出细胞毒性,其中细胞毒性最强的化合物是3e,其CC50值为219 µM . 这比其对COX1和COX2的IC50值(分别为2.36和2.73 µM)高十倍 .
作用机制
Target of Action
Benzo[1,3]dioxol-5-yl-acetyl chloride has been found to have anticancer activity against various cancer cell lines . .
Mode of Action
It has been suggested that it may cause cell cycle arrest at the s phase and induce apoptosis in certain cancer cells .
Biochemical Pathways
Given its potential anticancer activity, it may be involved in pathways related to cell cycle regulation and apoptosis .
Action Environment
Like all chemicals, its stability and efficacy could potentially be influenced by factors such as temperature, ph, and light exposure .
生化分析
Biochemical Properties
Benzo[1,3]dioxol-5-yl-acetyl chloride plays a significant role in biochemical reactions, particularly in the synthesis of various biologically active compounds. It interacts with enzymes such as cyclooxygenase, which is involved in the biosynthesis of prostaglandins. The interaction between Benzo[1,3]dioxol-5-yl-acetyl chloride and cyclooxygenase leads to the inhibition of the enzyme’s activity, thereby affecting the production of prostaglandins . Additionally, Benzo[1,3]dioxol-5-yl-acetyl chloride has been shown to interact with proteins involved in cell signaling pathways, influencing cellular responses to external stimuli.
Cellular Effects
Benzo[1,3]dioxol-5-yl-acetyl chloride has been observed to exert various effects on different types of cells and cellular processes. In cancer cell lines, such as prostate, pancreatic, and acute lymphoblastic leukemia cells, Benzo[1,3]dioxol-5-yl-acetyl chloride induces cell cycle arrest and apoptosis . This compound influences cell signaling pathways by modulating the activity of key proteins involved in cell proliferation and survival. Furthermore, Benzo[1,3]dioxol-5-yl-acetyl chloride affects gene expression by altering the transcriptional activity of specific genes, leading to changes in cellular metabolism and function.
Molecular Mechanism
The molecular mechanism of action of Benzo[1,3]dioxol-5-yl-acetyl chloride involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. Benzo[1,3]dioxol-5-yl-acetyl chloride binds to the active site of cyclooxygenase, inhibiting its enzymatic activity and reducing the production of prostaglandins . Additionally, this compound interacts with other proteins involved in cell signaling pathways, leading to the modulation of their activity and subsequent changes in cellular responses. Benzo[1,3]dioxol-5-yl-acetyl chloride also influences gene expression by affecting the transcriptional activity of specific genes, thereby altering cellular metabolism and function.
Dosage Effects in Animal Models
The effects of Benzo[1,3]dioxol-5-yl-acetyl chloride vary with different dosages in animal models. At low doses, this compound has been shown to exert beneficial effects, such as the inhibition of tumor growth and the reduction of inflammation . At high doses, Benzo[1,3]dioxol-5-yl-acetyl chloride can cause toxic or adverse effects, including damage to vital organs and disruption of normal cellular function. Threshold effects have been observed, indicating that there is a specific dosage range within which Benzo[1,3]dioxol-5-yl-acetyl chloride is effective without causing significant toxicity.
属性
IUPAC Name |
2-(1,3-benzodioxol-5-yl)acetyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClO3/c10-9(11)4-6-1-2-7-8(3-6)13-5-12-7/h1-3H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGSZGCXMAJSUSC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CC(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60373429 | |
| Record name | Benzo[1,3]dioxol-5-yl-acetyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60373429 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6845-81-4 | |
| Record name | Benzo[1,3]dioxol-5-yl-acetyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60373429 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



